An In-depth Technical Guide on 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene (CAS 115571-66-9)
An In-depth Technical Guide on 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene (CAS 115571-66-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a substituted aromatic compound with potential applications in the agrochemical and pharmaceutical industries.[1] Its chemical structure combines several functional groups that contribute to its reactivity and potential biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 115571-66-9 | [1][2] |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2] |
| Molecular Weight | 274.02 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Synonyms | 1,2-Dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene, 4,5-Dichloro-2-methyl-3-nitrobenzotrifluoride | [3] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis and Manufacturing
A detailed, publicly available experimental protocol for the synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is not available. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be inferred. The general approach would likely involve the nitration of a dichlorinated trifluoromethyltoluene precursor.
A general procedure for the nitration of a related compound, 1,2-dichlorobenzene, involves the use of a mixed acid (nitric acid and sulfuric acid) at controlled temperatures.[4] Another relevant synthesis is the preparation of 2,6-dichloronitrobenzene from 2,6-dichloroaniline via oxidation with peroxytrifluoroacetic acid.[5]
Inferred Synthetic Workflow:
Caption: Inferred synthetic pathway for 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene.
Applications
This compound is primarily utilized in two key areas:
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Agrochemicals: It is described as a pesticide and herbicide, effective against a range of pests and weeds.[1] The specific quantitative efficacy data (e.g., IC50, LD50) for this compound against target organisms is not publicly available.
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Chemical Intermediate: It serves as a building block in the synthesis of other, more complex molecules.[1] Notably, it is mentioned as a precursor for biologically active compounds, including protein kinase inhibitors.[1]
Biological Activity and Mechanism of Action
Detailed studies on the specific biological activity and mechanism of action of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene are not available in the public domain. However, insights can be drawn from the known mechanisms of similar classes of compounds.
As a Pesticide/Herbicide
The mechanism of action for many trifluoromethyl-containing herbicides involves the inhibition of key enzymes in the target weeds. For instance, some act as inhibitors of acetolactate synthase (ALS) or photosystem II. The general mode of action for nitroaromatic pesticides is often described as the disruption of biological processes in pests.[1]
Potential Herbicidal Mechanism of Action:
Caption: Postulated mechanism of herbicidal action via enzyme inhibition.
As a Precursor to Protein Kinase Inhibitors
The use of this compound as an intermediate in the synthesis of protein kinase inhibitors suggests that its structural features are amenable to the creation of molecules that can interact with the ATP-binding pocket of kinases. The dichloro and trifluoromethyl groups can influence the electronic properties and conformation of the final inhibitor, potentially enhancing its binding affinity and selectivity.
Workflow for Developing Protein Kinase Inhibitors:
Caption: General workflow for synthesizing protein kinase inhibitors.
Toxicology and Safety
Specific toxicological data, such as LD50 values, for 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene are not publicly available. However, based on safety data for related compounds and general knowledge of nitroaromatic compounds, it should be handled with care. It is considered harmful if swallowed and may cause skin and eye irritation.[1]
For the structurally similar compound 2,4-Dichloronitrobenzene, the following toxicity data has been reported:
Table 2: Acute Toxicity of 2,4-Dichloronitrobenzene (CAS 611-06-3)
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 990 mg/kg | [6] |
| LD50 | Rat | Dermal | 921 mg/kg | [6] |
These values suggest moderate acute toxicity for a related compound. It is reasonable to assume that 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene may have a similar toxicity profile and should be handled with appropriate personal protective equipment in a laboratory setting.
Experimental Protocols
As previously stated, detailed experimental protocols for the synthesis, purification, and biological evaluation of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene are not available in the public scientific literature. Researchers interested in working with this compound would need to develop their own protocols, likely based on established methods for similar nitroaromatic compounds. A general approach to synthesizing a related compound, 2,6-dichloronitrobenzene, is provided as a reference.
Reference Experimental Protocol: Synthesis of 2,6-Dichloronitrobenzene [5]
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Preparation of Peroxytrifluoroacetic Acid: A 300-mL three-necked flask is charged with 100 mL of methylene chloride. To this, 5.4 mL of 90% hydrogen peroxide is added. The flask is cooled in an ice bath, and with stirring, 34.0 mL of trifluoroacetic anhydride is added over 20 minutes. The ice bath is then removed, and the solution is stirred at room temperature for 30 minutes.
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Oxidation of 2,6-Dichloroaniline: A solution of 8.1 g of 2,6-dichloroaniline in 80 mL of methylene chloride is prepared. This solution is added dropwise over 30 minutes to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and causes the mixture to reflux.
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Workup: After the addition is complete, the mixture is heated under reflux for 1 hour. It is then cooled and poured into 150 mL of cold water. The organic layer is separated, washed with water, 10% sodium carbonate solution, and again with water.
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Purification: The organic extract is treated with activated charcoal and anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. Recrystallization from ethanol can be performed for further purification.
Conclusion
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a chemical compound with established use as a pesticide and herbicide, and as a valuable intermediate in the synthesis of other biologically active molecules, including protein kinase inhibitors. While its general properties and applications are known, a significant gap exists in the publicly available, in-depth technical data for this specific compound. Further research would be necessary to establish its precise quantitative biological activity, detailed mechanisms of action, and specific toxicological profile. Researchers and drug development professionals should proceed with caution, utilizing information on analogous compounds to guide their work while recognizing the need for empirical validation.
References
- 1. Page loading... [guidechem.com]
- 2. 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 115571-66-9: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)t… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
